molecular formula C9H12ClNO2 B15234370 5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol

5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol

Cat. No.: B15234370
M. Wt: 201.65 g/mol
InChI Key: IDYGZWKQNDTMHS-OLAZFDQMSA-N
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Description

5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol is a chemical compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and (S)-1-amino-2-propanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-((1S)-1-Amino-2-oxopropyl)-2-chlorophenol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-((1S)-1-Amino-2-hydroxypropyl)-2-bromophenol
  • 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol
  • 5-((1S)-1-Amino-2-hydroxypropyl)-2-iodophenol

Uniqueness

5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where the chlorine atom plays a crucial role.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

5-[(1S)-1-amino-2-hydroxypropyl]-2-chlorophenol

InChI

InChI=1S/C9H12ClNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1

InChI Key

IDYGZWKQNDTMHS-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=CC(=C(C=C1)Cl)O)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)O)N)O

Origin of Product

United States

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